3,4,5-tris(dodecyloxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,5-tridodecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78O5/c1-4-7-10-13-16-19-22-25-28-31-34-46-40-37-39(43(44)45)38-41(47-35-32-29-26-23-20-17-14-11-8-5-2)42(40)48-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3,(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJSFFKDFWPORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457475 | |

| Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117241-31-3 | |

| Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

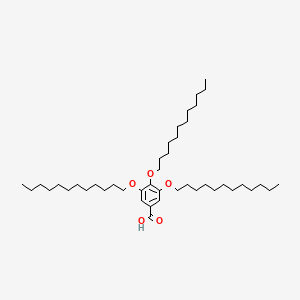

3,4,5-tris(dodecyloxy)benzoic acid chemical structure

An In-Depth Technical Guide to 3,4,5-tris(dodecyloxy)benzoic Acid: A Cornerstone for Supramolecular Chemistry and Advanced Materials

Introduction

This compound is a specialized organic molecule derived from gallic acid, a naturally occurring phenolic compound. Its unique architecture, featuring a rigid aromatic core functionalized with three long, flexible dodecyloxy chains and a terminal carboxylic acid, positions it as a critical building block in the fields of supramolecular chemistry, materials science, and nanomedicine. The convergence of a hydrophilic head (the benzoic acid) and a bulky, lipophilic tail (the three alkyl chains) imparts a distinct wedge-shaped amphiphilic character. This molecular geometry is the primary driver of its capacity for self-assembly into highly ordered structures, such as liquid crystals and dendritic polymers. For researchers and developers, this molecule is not merely a chemical reagent but a foundational component for creating functional materials with precisely controlled nanoscale architectures, including drug delivery vehicles, organic electronics, and advanced liquid crystal displays.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is central to its function. The benzoic acid moiety provides a site for chemical modification, hydrogen bonding, and polar interactions. In contrast, the three dodecyloxy chains create a large, nonpolar domain that drives molecular aggregation in polar solvents through the hydrophobic effect and establishes van der Waals interactions that stabilize self-assembled structures. This segregation of polar and nonpolar regions is fundamental to its utility in forming ordered phases.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 117241-31-3 | [1][2] |

| Molecular Formula | C₄₃H₇₈O₅ | [1][3] |

| Molecular Weight | 675.09 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 57-61 °C | [1] |

| Purity | ≥98.0% (by GC) | [1] |

| Storage Conditions | Room temperature, in a cool, dark place (<15°C recommended) |[1] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a two-step process starting from methyl gallate. This route is favored over the direct alkylation of gallic acid because the methyl ester protects the carboxylic acid from unwanted side reactions and improves the starting material's solubility in organic solvents.

Step 1: Williamson Ether Synthesis of Methyl 3,4,5-tris(dodecyloxy)benzoate

This step involves the alkylation of the three phenolic hydroxyl groups of methyl gallate with 1-bromododecane.

-

Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ether linkages. A strong base is required to deprotonate the weakly acidic phenolic hydroxyls, forming phenoxide ions that act as potent nucleophiles. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often crucial for shuttling the base from the solid or aqueous phase to the organic phase where the reaction occurs, thereby accelerating the reaction rate significantly.[4]

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl gallate (1.0 eq), potassium carbonate (K₂CO₃, 4.0 eq, anhydrous, finely ground), and a catalytic amount of TBAB (0.1 eq).

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetone.

-

Add 1-bromododecane (3.3 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the crude solid, wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove excess 1-bromododecane.

-

The resulting solid, methyl 3,4,5-tris(dodecyloxy)benzoate, can be purified by recrystallization from ethanol or isopropanol.

Step 2: Saponification to this compound

This step hydrolyzes the methyl ester to the desired carboxylic acid.

-

Rationale: Saponification is a classic method for ester hydrolysis using a strong base, typically in a mixed aqueous-alcoholic solvent system to ensure solubility of the lipophilic ester. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the final product.

Protocol:

-

Dissolve the purified methyl 3,4,5-tris(dodecyloxy)benzoate from Step 1 in a mixture of ethanol and tetrahydrofuran (THF).

-

Add an aqueous solution of potassium hydroxide (KOH, 5.0 eq) to the flask.

-

Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the organic solvents under reduced pressure.

-

Re-dissolve the residue in water and acidify with 2M hydrochloric acid (HCl) until the pH is ~2. This will protonate the carboxylate salt, causing the final product to precipitate.

-

Filter the white solid, wash extensively with deionized water until the washings are neutral, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like isopropanol to yield high-purity this compound.[2]

Structural Characterization

Validation of the final product's identity and purity is essential. A combination of spectroscopic methods provides a comprehensive confirmation of the chemical structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected moieties. Key signals include:

-

A singlet around 7.2 ppm corresponding to the two aromatic protons.

-

Triplets around 4.0 ppm corresponding to the six methylene protons adjacent to the ether oxygens (-O-CH₂ -).

-

A broad multiplet between 1.2-1.8 ppm representing the bulk of the methylene protons in the alkyl chains.

-

A triplet around 0.9 ppm for the terminal methyl groups.

-

A very broad singlet at >10 ppm for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

-

-

FT-IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups:

-

A broad absorption band from 2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

A sharp, strong peak around 1680-1700 cm⁻¹ for the C=O stretch of the carboxylic acid.

-

Strong C-O ether stretching bands around 1100-1250 cm⁻¹.

-

Multiple sharp peaks between 2850-2950 cm⁻¹ corresponding to the C-H stretching of the long alkyl chains.

-

-

Mass Spectrometry: Electrospray ionization (ESI-MS) in negative mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 674.1.

Core Applications in Research and Development

Dendrimer and Dendron Synthesis

This compound is a premier building block, or "dendron," for constructing dendrimers.[5] Dendrimers are perfectly branched, monodisperse macromolecules with a defined core, interior branching, and a functional surface.[6] The carboxylic acid group serves as the focal point for attachment to a multivalent core (in a convergent synthesis) or for further branching (in a divergent synthesis).[5] The long alkyl chains form a dense, lipophilic periphery that can be used to encapsulate guest molecules, making these dendrimers ideal candidates for drug delivery systems.[7]

Caption: Convergent synthesis of a dendrimer from a core and dendrons.

Liquid Crystals

The tapered, wedge-like shape of the molecule allows it to self-assemble into ordered, non-crystalline phases known as liquid crystals. Specifically, it can form calamitic (rod-like) or discotic (disc-like) mesophases.[8] In these phases, the molecules exhibit long-range orientational order while maintaining some degree of translational freedom, a state intermediate between a crystalline solid and an isotropic liquid. This property is exploited in the development of advanced display technologies and molecular sensors.

Drug Delivery and Formulation

As a derivative of gallic acid, this molecule is part of a class of compounds with known antioxidant and antimicrobial properties.[9][10] When used to construct dendrimers or other nanoparticles, it can serve as a carrier for hydrophobic drugs. The lipophilic interior formed by the dodecyl chains can encapsulate poorly soluble active pharmaceutical ingredients (APIs), while the hydrophilic surface (which can be further functionalized) improves compatibility with aqueous biological environments, potentially enhancing drug stability, solubility, and bioavailability.[7]

Safety and Handling

According to safety data, this compound is known to cause skin irritation and serious eye irritation.[1] Therefore, proper personal protective equipment (PPE) is mandatory when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment:

Conclusion

This compound is a masterful example of molecular design, where simple structural motifs—an aromatic core, flexible alkyl chains, and a reactive functional group—are combined to create a molecule with powerful self-assembly capabilities. Its importance as a precursor for dendrimers and liquid crystals underscores its value in the rational design of functional materials. For scientists in drug development and materials research, a thorough understanding of its synthesis, properties, and applications provides a gateway to innovating in fields ranging from nanomedicine to organic electronics.

References

-

Balkanli, O., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75330, 4-(Dodecyloxy)benzoic acid. Available at: [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 4-(dodecyloxy)- (CAS 2312-15-4). Available at: [Link].

-

Işık, B., et al. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Semantic Scholar. Available at: [Link]

-

Hersmis, M.C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Eindhoven University of Technology Research Portal. Available at: [Link]

-

Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247. Available at: [Link]

-

Hersmis, M. C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic Acid: Optimisation and Scale-Up of the Synthesis. Organic Process Research & Development, 5(1), 54–60. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and In-silico Design of Gallic Acid Derivatives. Available at: [Link]

-

Jber, N. R. (2017). Synthesis and characterization of new gallic acid derivatives complimented with antibacterial activity. Available at: [Link]

-

Chen, Y.-C., et al. (2024). Gallic Acid-Encapsulated PAMAM Dendrimers as an Antioxidant Delivery System for Controlled Release and Reduced Cytotoxicity against ARPE-19 Cells. Bioconjugate Chemistry. Available at: [Link]

-

Kumar, S., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives. European Journal of Medicinal Chemistry, 46(9), 4547-4555. Available at: [Link]

-

ResearchGate. (PDF) Dendrimers: Synthesis, applications, and properties. Available at: [Link]

-

Sharma, G., et al. (2014). Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 1-6. Available at: [Link]

-

TSI Journals. Dendrimers: Synthesis, Types and Applications - A Review. Available at: [Link]

-

Wang, Y., et al. (2020). Amide derivatives of Gallic acid: Design, synthesis and evaluation of inhibitory activities against in vitro α-synuclein aggregation. Bioorganic & Medicinal Chemistry Letters, 30(15), 127267. Available at: [Link]

-

Alfei, S., & Schito, A. M. (2022). Dendrimers: Exploring Their Wide Structural Variety and Applications. MDPI. Available at: [Link]

-

SpectraBase. 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

- Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

Sources

- 1. This compound | 117241-31-3 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | 117241-31-3 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. Amide derivatives of Gallic acid: Design, synthesis and evaluation of inhibitory activities against in vitro α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3,4,5-tris(dodecyloxy)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Tris(dodecyloxy)benzoic Acid

This guide provides a comprehensive technical overview of this compound, a key building block in the fields of materials science and supramolecular chemistry. Its unique amphiphilic structure, consisting of a hydrophilic benzoic acid head and three long, hydrophobic dodecyloxy tails, drives its self-assembly into complex architectures such as liquid crystals and dendrimers. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, properties, and characterization.

Molecular Identity and Core Properties

This compound is a derivative of gallic acid, where the three hydroxyl groups are etherified with dodecyl chains. This modification dramatically alters its physical properties, imparting significant lipophilicity.

Caption: Molecular Structure of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₃H₇₈O₅ | [1][2] |

| Molecular Weight | 675.09 g/mol | [1][2] |

| CAS Number | 117241-31-3 | [1][2] |

| Appearance | White to light yellow powder or crystals | [1][3] |

| Purity | ≥98.0% | [1][2][3] |

| Melting Point | 57.0 to 61.0 °C | [1][3] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |[1] |

Synthesis and Purification

The synthesis of this compound is a well-established procedure, typically involving the Williamson ether synthesis. The process starts with a gallic acid ester, most commonly methyl gallate, which is subsequently alkylated and then hydrolyzed.

Causality Behind Experimental Choices:

-

Starting Material: Methyl gallate is preferred over gallic acid because the esterification of the carboxylic acid prevents it from interfering with the subsequent alkylation of the phenolic hydroxyl groups.

-

Alkylation Agent: Dodecyl bromide is a common choice due to its appropriate chain length for inducing liquid crystalline or self-assembly behavior and its reasonable reactivity.

-

Base and Solvent: A strong base like potassium carbonate is used to deprotonate the phenolic hydroxyls, making them nucleophilic. A polar aprotic solvent like DMF or acetone facilitates the SN2 reaction.

-

Phase-Transfer Catalyst: A catalyst such as tetrabutylammonium bromide (TBAB) is often employed to shuttle the carbonate base into the organic phase, significantly increasing the reaction rate.[4]

-

Hydrolysis: The final step involves the saponification of the methyl ester to the desired carboxylic acid using a strong base like potassium hydroxide, followed by acidification.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through clear checkpoints, such as monitoring by Thin Layer Chromatography (TLC).

Part A: Synthesis of Methyl 3,4,5-tris(dodecyloxy)benzoate

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl gallate (1.0 eq.), potassium carbonate (K₂CO₃, 5.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.) in acetone or DMF.

-

Addition of Alkylating Agent: Add dodecyl bromide (3.3 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The disappearance of the methyl gallate spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a nonpolar solvent like hexanes and wash with water to remove any remaining salts or DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product can be further purified by recrystallization from a solvent like methanol. The melting point of the pure ester is reported as 44-45 °C.[5]

Part B: Hydrolysis to this compound

-

Saponification: Dissolve the purified methyl ester from Part A in a mixture of ethanol and water. Add an excess of potassium hydroxide (KOH, ~5 eq.).

-

Reaction: Heat the mixture to reflux until the ester is fully consumed (monitor by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The desired carboxylic acid will precipitate as a white solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The final product can be purified by recrystallization from a suitable solvent such as isopropanol or ethanol to yield a white crystalline solid.[1][3]

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using a suite of standard analytical techniques.

Table 2: Spectroscopic Data

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR | ~7.25 ppm (s, 2H, Ar-H)~4.0 ppm (m, 6H, Ar-O-CH₂)~1.8 ppm (m, 6H, O-CH₂-CH₂)~1.2-1.5 ppm (m, 48H, -(CH₂)₈-)~0.88 ppm (t, 9H, -CH₃)~12.5 ppm (br s, 1H, -COOH) |

| ¹³C NMR | ~170 ppm (C=O)~152 ppm (Ar-C-O)~142 ppm (Ar-C-COOH)~125 ppm (Ar-C)~108 ppm (Ar-CH)~73 ppm (Ar-O-CH₂)~69 ppm (Ar-O-CH₂ at para position)~32-22 ppm (Alkyl chain CH₂)~14 ppm (-CH₃) |

| IR (KBr) | ~2500-3300 cm⁻¹ (broad, O-H stretch)~2920, 2850 cm⁻¹ (C-H stretch, alkyl)~1680-1700 cm⁻¹ (C=O stretch)~1600, 1500 cm⁻¹ (C=C stretch, aromatic)~1250, 1120 cm⁻¹ (C-O stretch, ether) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 674.1 |

-

¹H NMR Spectroscopy: The spectrum is characterized by a sharp singlet for the two aromatic protons, distinct multiplets for the alpha and beta methylene protons of the dodecyloxy chains, a large unresolved multiplet for the bulk of the alkyl chain protons, and a triplet for the terminal methyl groups. The carboxylic acid proton appears as a broad singlet far downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[6] Strong C-H stretching bands confirm the presence of the long alkyl chains, and a sharp, strong C=O stretching absorption appears around 1685 cm⁻¹.[7]

Advanced Physicochemical Properties

Thermal Behavior and Liquid Crystallinity

The thermal properties of this molecule are critical for its applications in materials science. Its elongated, rod-like structure, resulting from the three parallel alkyl chains, predisposes it to forming thermotropic liquid crystalline phases.[8]

-

Differential Scanning Calorimetry (DSC): DSC analysis reveals the phase transitions of the material. Upon heating, one would typically observe a sharp endotherm corresponding to the melting from a crystalline solid to a liquid crystalline phase, followed by another endotherm at a higher temperature for the transition to an isotropic liquid.[9] The specific type of mesophase (e.g., smectic or columnar) depends on the molecular packing.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature. For analogous long-chain aromatic acids, significant decomposition typically begins well above 200 °C.[10][11]

Solubility Profile

Due to the dominance of the three C₁₂ alkyl chains, the molecule is highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents.

-

High Solubility: Chloroform, Dichloromethane, Tetrahydrofuran (THF), Toluene.

-

Moderate Solubility: Acetone, Ethyl Acetate.

-

Insoluble: Water, Methanol, Ethanol.

This amphiphilic nature is the cornerstone of its utility in forming micelles, vesicles, and other self-assembled structures in specific solvent systems.

Applications in Research and Development

The unique structure of this compound makes it a versatile component in several advanced materials.

-

Dendrimer Synthesis: It serves as a foundational "wedge" or building block for constructing larger dendritic macromolecules. The carboxylic acid group provides a focal point for further chemical elaboration.

-

Liquid Crystals: As a discotic or calamitic (rod-like) mesogen, it is a component in thermotropic liquid crystal mixtures used in display technologies and optical sensors.[4][9]

-

Drug Delivery Systems: The amphiphilic character allows it to self-assemble into nano-scale carriers like micelles or liposomes for encapsulating hydrophobic drug molecules, potentially improving their solubility and bioavailability.[12]

-

Organic Electronics: Derivatives of this molecule are explored for their potential use as charge-transporting materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Safety and Handling

As a laboratory chemical, proper handling procedures must be followed.

-

Hazard Identification: Causes skin and serious eye irritation.[1][13][14]

-

Recommended PPE: Wear protective gloves, eye protection, and a face shield when handling.[1]

-

First Aid: In case of skin contact, wash with plenty of water. If eye irritation persists, seek medical attention.[1]

-

Storage: Store in a well-sealed container in a cool, dry, and dark place to ensure long-term stability.[1]

References

-

4-(Dodecyloxy)benzoic acid | C19H30O3. (n.d.). PubChem. [Link]

-

Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (2016). University of Limerick Institutional Repository. [Link]

-

Hersmis, M. C., Spiering, A. J. H., Waterval, R. J. M., Meuldijk, J., Vekemans, J. A. J. M., & Hulshof, L. A. (2001). 3,4,5-Tri-dodecyloxybenzoic Acid: Optimisation and Scale-Up of the Synthesis. Organic Process Research & Development, 5(1), 54–60. [Link]

-

SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (2010). Fascicula: CHIMIE, 1. [Link]

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. (2021). Turkish Journal of Chemistry. [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). Doc Brown's Chemistry. [Link]

-

Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. (2022). Molecules, 27(15), 4991. [Link]

-

Synthesis and characterization of novel liquid crystals. (2020). IOP Conference Series: Materials Science and Engineering, 957, 012001. [Link]

-

Benzoic Acid Ir Spectrum. (n.d.). [Link]

-

Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. (2022). Advanced Healthcare Materials, 11(17), 2102488. [Link]

Sources

- 1. This compound | 117241-31-3 | TCI EUROPE N.V. [tcichemicals.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 117241-31-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzoic acid, 3,4,5-tris(dodecyloxy)-, methyl ester | 123126-39-6 [chemicalbook.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 11. pure.ul.ie [pure.ul.ie]

- 12. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(Dodecyloxy)benzoic acid | C19H30O3 | CID 75330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 117241-31-3 [chemicalbook.com]

3,4,5-tris(dodecyloxy)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 3,4,5-tris(dodecyloxy)benzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a specialized organic molecule recognized for its crucial role as a building block in the fields of supramolecular chemistry and materials science. Structurally, it is an amphiphilic compound, featuring a hydrophilic benzoic acid head group and three long, hydrophobic dodecyloxy tails. This unique architecture makes it an ideal precursor for the synthesis of dendrimers and self-assembling systems, particularly organic liquid crystalline materials.[1][2][3] This guide provides a comprehensive technical overview of its core properties, optimized synthesis protocols, and key applications for researchers and scientists in materials and drug development.

Section 1: Core Molecular Profile

The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is essential for its application in high-precision fields.

Chemical Structure and Identifiers

The molecule consists of a central gallic acid core where the three hydroxyl groups have been etherified with dodecyl chains.

| Property | Value | Source |

| Molecular Formula | C₄₃H₇₈O₅ | [4] |

| Molecular Weight | 675.09 g/mol | [4] |

| CAS Number | 117241-31-3 | [4][5] |

| Appearance | White to light yellow crystalline powder | [4][5] |

Physicochemical Properties

These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Melting Point | 57.0 to 61.0 °C | [4] |

| Boiling Point (Predicted) | 714.1 ± 55.0 °C | [5] |

| Density (Predicted) | 0.939 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.18 ± 0.10 | [5] |

| Purity (Typical) | >98.0% (by GC and Titration) | [4] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [4] |

Section 2: Synthesis and Process Optimization

The synthesis of this compound is typically achieved through the alkylation of a gallic acid derivative. Research into its production has led to highly optimized, scalable protocols suitable for kilogram-scale manufacturing.[1][2]

Synthetic Pathway Overview

The most common and scalable method involves a two-step process starting from methyl gallate (the methyl ester of gallic acid). This starting material is chosen over gallic acid itself to prevent the acidic carboxyl group from interfering with the base-catalyzed etherification. The process involves:

-

Exhaustive Alkylation: The three phenolic hydroxyl groups of methyl gallate are etherified using dodecyl bromide.

-

Saponification: The methyl ester is hydrolyzed to the final carboxylic acid.

Detailed Experimental Protocol (Optimized for Scale-Up)

This protocol is based on studies aimed at optimizing the synthesis for fine chemical production.[2][3] The causality behind specific choices, such as the use of a phase-transfer catalyst, is crucial for success and scalability.

-

Reagent Charging: In a suitable multi-neck reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge methyl gallate, an appropriate solvent (e.g., N,N-Dimethylformamide), and finely powdered potassium carbonate.

-

Catalyst Addition: Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide.

-

Alkylation Reaction: Heat the mixture to the optimized temperature (e.g., 80-100°C) and add dodecyl bromide dropwise. Maintain stirring and temperature until GC analysis shows complete consumption of the starting material.

-

Workup and Isolation of Intermediate: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product is the methyl ester intermediate.

-

Saponification: Dissolve the crude intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed.

-

Acidification and Product Isolation: Cool the reaction mixture and pour it into cold water. Acidify with a mineral acid (e.g., HCl) until the pH is acidic, causing the final product to precipitate.

-

Purification: Collect the white to off-white solid by filtration, wash thoroughly with water to remove salts, and dry under vacuum. Recrystallization from a suitable solvent like isopropanol can be performed for further purification.[5]

Section 3: Applications in Advanced Materials and Drug Development

The primary utility of this compound lies in its capacity for self-assembly into highly ordered supramolecular structures.

Liquid Crystal Formation

The tapered, wedge-like shape of the molecule allows it to self-assemble into disc-like units. These units can then stack on top of one another to form columnar phases, a type of liquid crystal.[1] These materials are of great interest for applications in organic electronics, such as semiconductors and charge-transporting materials.

Sources

Introduction: A Versatile Amphiphilic Building Block

An In-Depth Technical Guide to 3,4,5-tris(dodecyloxy)benzoic Acid: Synthesis, Characterization, and Applications

This compound is a unique amphiphilic molecule characterized by a hydrophilic carboxylic acid head group and three long, hydrophobic dodecyl chains attached to a central phenyl ring. This distinct, wedge-like molecular architecture makes it a subject of significant interest in materials science and drug development. Its ability to self-assemble into highly organized supramolecular structures, such as liquid crystals, micelles, and vesicles, positions it as a versatile building block for the creation of advanced functional materials.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals, covering its synthesis, physicochemical properties, analytical characterization, and applications, with a focus on its potential in advanced drug delivery systems.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, characterization, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 117241-31-3 | [3],[4] |

| Molecular Formula | C₄₃H₇₈O₅ | [3] |

| Molecular Weight | 675.09 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 57.0 - 61.0 °C | [3] |

| Boiling Point | 714.1 ± 55.0 °C (Predicted) | [4] |

| Density | 0.939 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity Specifications | >98.0% (Determined by Gas Chromatography and Neutralization Titration) | [3] |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and warm isopropanol.[4] Insoluble in water. |

Synthesis and Purification: A Two-Step Approach

The most robust and scalable synthesis of this compound is a two-step process commencing from methyl gallate (methyl 3,4,5-trihydroxybenzoate).[1][5] This strategy involves the exhaustive alkylation of the phenolic hydroxyl groups, followed by the saponification (hydrolysis) of the methyl ester to yield the final carboxylic acid.

Causality in Synthesis Design

-

Starting Material: Methyl gallate is preferred over gallic acid for the initial alkylation step. The ester group protects the carboxylic acid functionality, preventing it from competing with the phenolic hydroxyls in the alkylation reaction, which would otherwise lead to a mixture of undesired side products and lower yields.

-

Alkylation (Williamson Ether Synthesis): This step attaches the three dodecyl chains. The choice of a strong base (like potassium carbonate) is crucial to deprotonate the weakly acidic phenolic hydroxyls, forming phenoxide ions. These highly nucleophilic phenoxides then readily attack the electrophilic carbon of 1-bromododecane in an Sₙ2 reaction.[1] A phase-transfer catalyst is often employed in large-scale preparations to facilitate the reaction between the water-insoluble alkyl halide and the base, significantly improving reaction rates.[1][6]

-

Hydrolysis (Saponification): The final step is the conversion of the intermediate, methyl 3,4,5-tris(dodecyloxy)benzoate, to the desired carboxylic acid. This is typically achieved via base-catalyzed hydrolysis using sodium hydroxide in a water/methanol mixture.[7] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt. Subsequent acidification with an acid like HCl protonates the carboxylate to give the final product.[8]

Experimental Protocol

Step 1: Synthesis of Methyl 3,4,5-tris(dodecyloxy)benzoate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl gallate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 5.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add 1-bromododecane (3.3 eq) to the suspension. The slight excess of the alkylating agent ensures the complete reaction of all three hydroxyl groups.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a solvent like ethanol to yield the pure methyl ester intermediate as a white solid.

Step 2: Hydrolysis to this compound [7][8]

-

Dissolve the purified methyl 3,4,5-tris(dodecyloxy)benzoate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and reduce the volume of methanol using a rotary evaporator.

-

Slowly add 1 M hydrochloric acid (HCl) to the aqueous residue with stirring until the pH is approximately 2-3. A white precipitate will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Dry the solid product under vacuum. If necessary, recrystallize from isopropanol to obtain the final this compound with high purity.[4]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that confirm the structure.

-

Aromatic Protons: A singlet appearing around δ 7.2-7.4 ppm, integrating to 2 protons, corresponds to the two equivalent protons on the phenyl ring.[9]

-

Carboxylic Acid Proton: A very broad singlet is expected far downfield (δ 10-12 ppm).[10] This signal is often not integrated and can exchange with deuterium if D₂O is added.

-

Oxymethylene Protons (-OCH₂-): Two distinct triplets are expected around δ 4.0-4.2 ppm. One triplet (integrating to 4H) corresponds to the two equivalent OCH₂ groups at positions 3 and 5, while the other triplet (integrating to 2H) corresponds to the OCH₂ group at position 4.

-

Alkyl Chain Protons: A series of broad multiplets will be present between δ 1.2-1.8 ppm, corresponding to the numerous -CH₂- groups of the three dodecyl chains.

-

Terminal Methyl Protons (-CH₃): A triplet around δ 0.8-0.9 ppm, integrating to 9 protons, confirms the presence of the three terminal methyl groups of the alkyl chains.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides further structural confirmation.

-

Carbonyl Carbon (-COOH): A signal in the range of δ 168-172 ppm.[11]

-

Aromatic Carbons: Signals between δ 108-155 ppm, including quaternary carbons attached to oxygen and the protonated aromatic carbon.

-

Oxymethylene Carbons (-OCH₂-): Signals around δ 69-74 ppm.

-

Alkyl Chain Carbons: A cluster of signals in the aliphatic region (δ 14-32 ppm).

-

-

Purity Analysis: Purity is typically assessed by gas chromatography (GC) and confirmed by neutralization titration, which quantifies the acidic carboxylic acid group.

Applications in Drug Development: Self-Assembly for Therapeutic Delivery

The true potential of this compound in the pharmaceutical sciences lies in its amphiphilic nature and capacity for self-assembly.[12] The molecule's structure—a polar, hydrophilic head (benzoic acid) and a bulky, nonpolar tail (three dodecyl chains)—drives it to form organized nanoscale structures in aqueous environments to minimize unfavorable interactions between the hydrophobic tails and water.

This self-assembly mechanism can be harnessed to create sophisticated drug delivery vehicles.[2] Hydrophobic drugs, which often suffer from poor aqueous solubility and low bioavailability, can be encapsulated within the nonpolar core of these self-assembled structures, such as micelles or the hydrophobic layers of vesicles.[13] This encapsulation can improve drug stability, increase circulation time, and enable targeted delivery.[12]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Self-assembling materials for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 117241-31-3 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 117241-31-3 [chemicalbook.com]

- 5. research.tue.nl [research.tue.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]

- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Nanoscale Self-Assembly for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Supramolecular Order: A Technical Guide to the Self-Assembly of 3,4,5-Tris(dodecyloxy)benzoic Acid Derivatives

Foreword: The Elegance of Molecular Self-Assembly

Nature, the consummate nanotechnologist, provides elegant blueprints for the construction of complex, functional structures from the bottom up. The principle of molecular self-assembly, the spontaneous organization of molecules into ordered arrangements, is the cornerstone of this biological construction.[1] In the realm of materials science and drug development, mastering this principle allows us to create novel materials with precisely engineered properties. This guide delves into the fascinating world of 3,4,5-tris(dodecyloxy)benzoic acid and its derivatives, a class of molecules renowned for their remarkable ability to self-assemble into intricate, functional superstructures. As we dissect the mechanisms governing their assembly, we unlock the potential to design advanced materials for applications ranging from organic electronics to sophisticated drug delivery systems.

The Molecular Architect: Unveiling this compound

At the heart of our exploration is the this compound molecule, a derivative of gallic acid.[2] Its unique architecture, featuring a rigid aromatic core functionalized with a carboxylic acid group and three flexible dodecyloxy chains, is the wellspring of its self-assembling prowess.

-

The Aromatic Core & Carboxylic Acid Head: The benzoic acid moiety serves as the primary director of self-assembly. The carboxylic acid group is a potent hydrogen-bond donor and acceptor, predisposing the molecules to form predictable intermolecular connections.[3]

-

The Flexible Alkoxy Chains: The three long dodecyloxy chains, often referred to as "greasy tails," play a crucial role in modulating the packing of the molecules and influencing the final supramolecular architecture through van der Waals interactions.[4]

The interplay between the strong, directional hydrogen bonds of the core and the weaker, non-directional van der Waals forces of the aliphatic chains dictates the delicate balance that drives the formation of highly ordered, extended structures.[4]

The Driving Forces: A Symphony of Intermolecular Interactions

The self-assembly of this compound derivatives is a hierarchical process, orchestrated by a concert of non-covalent interactions. Understanding these forces is paramount to controlling the final supramolecular structure.

The Master Conductor: Hydrogen Bonding

Hydrogen bonding is the dominant force governing the initial association of these molecules.[4] The carboxylic acid groups of two molecules readily form a highly stable, planar dimer through a pair of O-H···O hydrogen bonds.[3] This dimerization is a critical first step, creating a larger, more rigid building block for subsequent assembly.

In some instances, particularly with derivatives where the carboxylic acid is modified, other hydrogen bonding motifs, such as the formation of hydrogen-bonded rosettes, can emerge, leading to different supramolecular architectures.[5]

The Harmonizing Ensemble: Van der Waals Forces and π-π Stacking

Once the hydrogen-bonded dimers are formed, they begin to stack upon one another. This stacking is driven by two primary forces:

-

Van der Waals Interactions: The long, flexible dodecyloxy chains of neighboring dimers interact through van der Waals forces. These interactions, though individually weak, become significant due to the large number of atoms involved, promoting the close packing of the aliphatic peripheries.

-

π-π Stacking: The aromatic cores of the stacked dimers can interact through π-π stacking. This interaction, arising from the electrostatic attraction between the electron-rich π-orbitals of adjacent aromatic rings, contributes to the stability and order of the stacked columns.

The synergy of these interactions leads to the formation of well-defined, one-dimensional columnar structures. These columns then arrange themselves into two-dimensional lattices, giving rise to mesophases known as columnar liquid crystals.[6]

The Supramolecular Tapestry: Columnar Liquid Crystalline Phases

The hierarchical self-assembly of this compound derivatives culminates in the formation of columnar liquid crystals.[6][7] In these phases, the molecules are ordered in one dimension (within the columns) but are disordered in the other two dimensions (the arrangement of the columns).

The specific arrangement of the columns can vary, leading to different columnar phases, such as hexagonal, rectangular, or oblique lattices. The symmetry of this lattice is a key characteristic of the self-assembled structure and is heavily influenced by the length and branching of the alkoxy chains.[7] For instance, the sodium salt of this compound has been shown to exhibit a transition between two hexagonal columnar phases.[7]

Characterization of Self-Assembled Structures: A Practical Guide

A multi-technique approach is essential for the comprehensive characterization of the self-assembled structures of this compound derivatives. This section provides detailed protocols for three key techniques.

Polarized Optical Microscopy (POM): Visualizing Anisotropy

POM is a fundamental technique for identifying liquid crystalline phases and observing their characteristic textures.[8][9]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the sample (a few milligrams) on a clean glass microscope slide.

-

Heating Stage: Position the slide on a hot stage attached to the polarizing microscope.

-

Heating Cycle: Heat the sample at a controlled rate (e.g., 5-10 °C/min) until it melts into an isotropic liquid, which will appear dark under crossed polarizers.[8]

-

Cooling Cycle: Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-2 °C/min).

-

Observation: As the sample cools, observe the formation of birefringent textures, which are indicative of liquid crystalline phases.[9] Record the temperatures at which these phase transitions occur.

-

Image Capture: Capture images of the distinct textures observed for each phase.

Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions

DSC is a powerful technique for determining the temperatures and enthalpies of phase transitions, providing quantitative thermodynamic data for the self-assembly process.[10][11]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan using a sample press. Prepare an empty sealed pan as a reference.[12]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating and Cooling Cycles:

-

Heat the sample to a temperature above its isotropic clearing point at a controlled rate (e.g., 10 °C/min).

-

Cool the sample at the same rate to a temperature below its lowest temperature transition.

-

Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[13]

-

-

Data Analysis: Analyze the resulting thermogram to identify the peak temperatures (T) and integrated peak areas (enthalpy, ΔH) corresponding to each phase transition.[14]

| Parameter | Description |

| Heating/Cooling Rate | Typically 5-10 °C/min |

| Sample Mass | 2-5 mg |

| Purge Gas | Nitrogen or Argon |

| Pans | Aluminum, hermetically sealed |

| Table 1: Typical DSC Experimental Parameters. |

Small-Angle X-ray Scattering (SAXS): Probing Nanoscale Structure

SAXS is an indispensable technique for determining the size, shape, and arrangement of the self-assembled nanostructures in both solution and bulk phases.[15][16]

Experimental Protocol:

-

Sample Preparation:

-

Solution: Prepare a solution of the sample in a suitable solvent at a known concentration. Load the solution into a quartz capillary.

-

Bulk: Load the powdered or liquid crystalline sample into a sample holder with X-ray transparent windows (e.g., Kapton).

-

-

Instrument Setup: Mount the sample in the SAXS instrument. The sample-to-detector distance should be calibrated to probe the desired range of length scales.[17]

-

Data Acquisition: Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.[17] Acquire a scattering pattern of the empty sample holder or solvent for background subtraction.

-

Data Reduction: Radially average the 2D scattering pattern to obtain a 1D plot of scattering intensity (I) versus the scattering vector (q). Subtract the background scattering.[18]

-

Data Analysis: Analyze the 1D scattering profile to determine structural parameters. For columnar phases, the positions of the Bragg peaks can be used to determine the lattice parameter of the columnar array.

The Future of Self-Assembly: From Fundamental Understanding to Advanced Applications

The study of the self-assembly of this compound and its derivatives provides a powerful platform for understanding the fundamental principles of supramolecular chemistry.[19] This knowledge is not merely academic; it is the foundation for the rational design of new materials with tailored properties. Potential applications for these self-assembled systems are vast and exciting, including:

-

Organic Electronics: The one-dimensional columnar structures can act as molecular wires for charge transport, paving the way for novel organic semiconductors and photovoltaic devices.

-

Drug Delivery: The hollow cores of some self-assembled structures can encapsulate drug molecules, offering a promising avenue for targeted drug delivery and controlled release.[20]

-

Nanomaterials Templating: The ordered supramolecular arrays can be used as templates for the synthesis of inorganic nanomaterials with controlled morphologies.

As our ability to manipulate matter at the molecular level grows, so too does the potential to harness the power of self-assembly to address some of the most pressing challenges in medicine and technology. The elegant dance of molecules, as exemplified by the this compound derivatives, will undoubtedly continue to inspire and drive innovation for years to come.

References

- First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (n.d.). National Institutes of Health.

-

Self-assembling supramolecular columnar organogels formed by wedge shaped cesium 3,4,5- alkyloxy benzene sulfonates. (2025, December 15). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A Real Time Analysis of the Self-Assembly Process Using Thermal Analysis Inside the Differential Scanning Calorimeter Instrument. (2012, August 2). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Functional Gallic Acid-Based Dendrimers as Synthetic Nanotools to Remodel Amyloid-β-42 into Noncytotoxic Forms. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Small angle x-ray scattering. (Basic Aspects). (2008, April 25). Retrieved January 23, 2026, from [Link]

-

Recent developments of gallic acid derivatives and their hybrids in medicinal chemistry: A review. (2020, October 15). PubMed. Retrieved January 23, 2026, from [Link]

-

3,4,5-Triethoxybenzoic acid benzene solvate: An example of hydrogen-bonded carboxylic acid dimer. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A beginner's guide to solution small-angle X-ray scattering (SAXS). (2020, February 1). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Recent developments of gallic acid derivatives and their hybrids in medicinal chemistry: A review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Alkoxy-benzoic acids. (n.d.). CONICET. Retrieved January 23, 2026, from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. (n.d.). Retrieved January 23, 2026, from [Link]

-

Gallic Acid: A Promising Lead Molecule for Drug Development. (n.d.). Longdom Publishing. Retrieved January 23, 2026, from [Link]

-

7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Hydrogen-bonded rosettes comprising π-conjugated systems as building blocks for functional one-dimensional assemblies. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue College of Engineering. Retrieved January 23, 2026, from [Link]

-

Self-assembly of functional columnar liquid crystals. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Functional Gallic Acid-Based Dendrimers as Synthetic Nanotools to Remodel Amyloid-β-42 into Noncytotoxic Forms. (2021, December 7). ACS Publications. Retrieved January 23, 2026, from [Link]

-

A practical guide to small angle X-ray scattering (SAXS) of flexible and intrinsically disordered proteins. (2015, August 29). EMBL Hamburg. Retrieved January 23, 2026, from [Link]

-

Characterization of Crystal Microstructure Based on Small Angle X-ray Scattering (SAXS) Technique. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. (n.d.). Retrieved January 23, 2026, from [Link]

-

REVIEW ON GALLIC ACID: A HOPEFUL LEAD FRAGMENT FOR DRUG DEVELOPMENT. (2022, October 10). AWS. Retrieved January 23, 2026, from [Link]

-

LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2023, July 22). ResearchGate. Retrieved January 23, 2026, from [Link]

-

LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2023, July 22). arXiv. Retrieved January 23, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved January 23, 2026, from [Link]

-

Engineering Hydrogen-Bonded Hexagonal Networks Built from Flexible 1,3,5-Trisubstituted Derivatives of Benzene. (2016, January 14). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Gallic Acid, a Methyl 3,4-Dihydroxybenzoate Derivative, Induces Neural Stem Cells to Differentiate and Proliferate. (2021, March 20). bioRxiv. Retrieved January 23, 2026, from [Link]

-

Study of Self Assembly Systems Formed by Malic Acid and Alkyloxy Benzoic Acids. (2025, August 9). Retrieved January 23, 2026, from [Link]

-

Supramolecular chemistry: from complexes to complexity. (n.d.). Northeastern University. Retrieved January 23, 2026, from [Link]

-

Polyimidazolium amphiphilic dendrimers on thiacalix[21]arene and gallic acid platforms via copper-free click chemistry: synthesis, self-assembly and DNA binding. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

An Introduction to Small Angle X-ray Scattering (SAXS). (2023, August 18). BXDS. Retrieved January 23, 2026, from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Recent developments of gallic acid derivatives and their hybrids in medicinal chemistry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen-bonded rosettes comprising π-conjugated systems as building blocks for functional one-dimensional assemblies - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Self-assembly of functional columnar liquid crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tainstruments.com [tainstruments.com]

- 15. indico.ictp.it [indico.ictp.it]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. brockhouse.lightsource.ca [brockhouse.lightsource.ca]

- 19. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 20. ijmer.s3.amazonaws.com [ijmer.s3.amazonaws.com]

- 21. Functional Gallic Acid-Based Dendrimers as Synthetic Nanotools to Remodel Amyloid-β-42 into Noncytotoxic Forms - PMC [pmc.ncbi.nlm.nih.gov]

The Amphiphilic Virtuoso: A Technical Guide to the Supramolecular Self-Assembly of 3,4,5-Tris(dodecyloxy)benzoic Acid

Foreword: The Architecture of Function

In the realm of supramolecular chemistry and drug delivery, the elegance of a molecule's design is intrinsically linked to its function. Few molecules exemplify this principle as profoundly as 3,4,5-tris(dodecyloxy)benzoic acid. At first glance, it is a derivative of gallic acid, a common natural phenolic compound.[1][2][3] However, its true potential lies in its meticulously crafted amphiphilic nature. This technical guide will delve into the core principles governing the amphiphilicity of this "wedge-shaped" molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its self-assembly and the experimental methodologies to probe these fascinating behaviors. Our focus will be on the causality behind its structural organization, offering not just protocols, but a deeper insight into the forces at play.

Deconstructing the Amphiphile: A Tale of Two Regions

The amphiphilic character of this compound arises from the spatial segregation of distinct hydrophilic and hydrophobic domains within a single molecule. This duality is the primary driver of its self-assembly into ordered, functional supramolecular structures.

-

The Hydrophilic Apex: The molecule is crowned by a single carboxylic acid group (-COOH). This polar head is capable of hydrogen bonding and deprotonation in aqueous environments, rendering it hydrophilic or "water-loving." This functional group is the molecule's primary anchor to aqueous phases and polar surfaces.

-

The Hydrophobic Bulk: Contrasting the polar head are three long, flexible dodecyloxy chains (-O(CH₂)₁₁CH₃). These aliphatic tails are nonpolar and thus hydrophobic, or "water-fearing." Their collective volume and van der Waals interactions dominate a significant portion of the molecular structure, driving them to minimize contact with water.

This distinct separation of polar and nonpolar regions within a tapered, wedge-like geometry is the hallmark of this class of dendritic amphiphiles. It is this molecular architecture that dictates its behavior at interfaces and in solution, leading to the formation of complex, ordered assemblies.

The Symphony of Self-Assembly: From Monolayers to Liquid Crystals

The inherent drive of this compound to satisfy the opposing affinities of its hydrophilic head and hydrophobic tails leads to spontaneous organization, a process known as self-assembly. This behavior is most prominently observed at interfaces, such as the air-water interface, and in bulk solution, where it can form liquid crystalline phases.

Behavior at the Air-Water Interface: The Langmuir Monolayer

When introduced to an air-water interface, this compound molecules arrange themselves to minimize the energetically unfavorable interactions between their hydrophobic tails and the water subphase. The polar carboxylic acid heads anchor themselves in the water, while the dodecyloxy tails orient towards the air. This forms a monomolecular layer, or Langmuir film, a two-dimensional system ideal for studying the molecule's amphiphilic properties.

The behavior of this monolayer can be quantitatively assessed using a Langmuir-Blodgett trough, which measures the surface pressure (the reduction in the surface tension of the water) as a function of the area available per molecule. The resulting pressure-area isotherm provides a wealth of information about the packing and phase transitions of the monolayer.

Table 1: Expected Phases of a this compound Langmuir Monolayer

| Phase | Description | Expected Molecular Area |

| Gas (G) | At large areas per molecule, the molecules are far apart and behave as a 2D gas with minimal interaction. | High |

| Liquid-Expanded (LE) | Upon compression, the molecules begin to interact, but the alkyl chains are still disordered. | Intermediate |

| Liquid-Condensed (LC) | Further compression forces the alkyl chains into a more ordered, upright orientation. | Lower |

| Solid (S) | The molecules are tightly packed in a quasi-crystalline arrangement. | Minimal |

| Collapse | Beyond the solid phase, the monolayer buckles and collapses into a 3D structure. | N/A |

Experimental Characterization: A Methodical Approach

To rigorously characterize the amphiphilic nature of this compound, a multi-technique approach is essential. Here, we detail the key experimental protocols and the rationale behind their application.

Langmuir Monolayer Analysis: Probing Interfacial Behavior

The formation and characterization of a Langmuir monolayer is a cornerstone technique for understanding amphiphilicity.

-

Preparation: A Langmuir-Blodgett trough is meticulously cleaned with appropriate solvents (e.g., chloroform, ethanol) and filled with a high-purity water subphase. The surface is then aspirated to remove any contaminants.

-

Spreading: A dilute solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform) is carefully deposited onto the water surface using a microsyringe. A waiting period of 10-15 minutes allows for complete evaporation of the solvent.[4]

-

Compression: The movable barriers of the trough compress the monolayer at a constant, slow rate. A Wilhelmy plate, connected to a microbalance, measures the change in surface tension, which is recorded as surface pressure (π).

-

Data Acquisition: The surface pressure is plotted against the mean molecular area (A), generating the π-A isotherm.

-

Analysis: Key parameters are extracted from the isotherm, including the limiting molecular area (A₀) by extrapolating the steepest part of the curve to zero pressure, and the collapse pressure (πc), the point at which the monolayer collapses.

Causality: This experiment directly probes the two-dimensional packing behavior of the molecule. The transitions in the isotherm reflect changes in the conformational freedom and intermolecular interactions of the dodecyloxy chains as they are forced into closer proximity.

Visualizing the Monolayer: Microscopy Techniques

While the π-A isotherm provides quantitative data, direct visualization of the monolayer morphology is crucial for a complete understanding.

BAM is a non-invasive technique that allows for the real-time visualization of the monolayer at the air-water interface during compression.[5] It provides information on the homogeneity, phase behavior, and domain formation within the film.[6]

-

Integration: A Brewster angle microscope is mounted onto the Langmuir trough.

-

Imaging: As the monolayer is compressed, BAM images are captured at various surface pressures, corresponding to different phases identified in the π-A isotherm.

-

Analysis: The images reveal the formation of condensed-phase domains, their shape, size, and packing, providing a visual correlation to the thermodynamic data from the isotherm.

Causality: BAM exploits the principle that p-polarized light incident at the Brewster angle is not reflected from a pure air-water interface. The presence of the monolayer alters the refractive index, leading to reflection and allowing for the visualization of different phases with varying thickness and optical properties.

To investigate the monolayer structure at higher resolution, it can be transferred to a solid substrate and imaged using AFM. Highly Oriented Pyrolytic Graphite (HOPG) is an excellent substrate due to its atomic flatness.

-

Deposition: The monolayer is compressed to a desired surface pressure (typically in the solid phase). A freshly cleaved HOPG substrate is then slowly dipped vertically through the monolayer to transfer a single layer (Langmuir-Schaefer method) or vertically withdrawn (Langmuir-Blodgett method).

-

Imaging: The coated substrate is then imaged using an Atomic Force Microscope in tapping mode to minimize damage to the soft monolayer.

-

Analysis: The AFM images can reveal the molecular packing, domain structures, and the presence of defects at the nanoscale.[7]

Causality: AFM provides topographical information with sub-nanometer resolution, allowing for the direct visualization of the self-assembled molecular arrangement on a solid support. This can confirm the ordered packing of the hydrophobic tails and the overall structure of the transferred film.

Caption: Experimental workflow for characterizing the amphiphilic nature.

Aggregation in Bulk Solution: Critical Micelle Concentration (CMC)

While less likely to form conventional micelles due to its bulky, wedge-shaped structure, understanding its aggregation behavior in bulk solution is still important. The critical micelle concentration (CMC) is the concentration at which amphiphiles begin to self-assemble into aggregates. Due to its very low water solubility, determining a CMC in a purely aqueous system is challenging. However, its aggregation in mixed solvent systems or the formation of other supramolecular structures like columnar liquid crystals is a key aspect of its behavior. Studies have shown that this compound can self-assemble with other molecules to form thermotropic ionic liquid crystals with hexagonal and lamellar phases.[5]

The Molecular Architecture in Action: Supramolecular Structures

The unique wedge shape of this compound predisposes it to form specific supramolecular architectures beyond simple micelles. The bulky hydrophobic region, composed of three dodecyloxy chains, occupies a larger volume than the compact carboxylic acid headgroup. This geometry favors the formation of curved interfaces, leading to structures such as:

-

Columnar Liquid Crystals: In appropriate solvents or temperature ranges, the molecules can stack on top of one another, with the aromatic cores forming the column's center and the aliphatic tails radiating outwards. This has been observed in systems involving this compound.[5]

-

Vesicles and Bilayers: In some systems, particularly when mixed with other lipids, these dendritic amphiphiles can incorporate into or form bilayer structures.

Caption: Self-assembly pathways of the wedge-shaped amphiphile.

Conclusion: A Versatile Building Block for Nanoscience

The amphiphilic nature of this compound is a direct consequence of its elegant and deliberate molecular design. The interplay between its polar carboxylic acid head and its three nonpolar dodecyloxy tails, all arranged in a distinctive wedge-shaped geometry, endows it with a rich self-assembly behavior. Through the systematic application of techniques such as Langmuir trough measurements, Brewster angle microscopy, and atomic force microscopy, we can gain a deep and quantitative understanding of its interfacial properties. This knowledge is paramount for harnessing its potential as a versatile building block in the rational design of advanced materials, from drug delivery systems to organic electronics and liquid crystals. The principles and protocols outlined in this guide provide a robust framework for researchers to explore and exploit the fascinating world of this amphiphilic virtuoso.

References

-

Custers, J. P. A., et al. "3,4,5-Tri-Dodecyloxybenzoic Acid: Combining Reaction Engineering and Chemistry in the Development of an Attractive Tool To Assist Scaling Up Solid−Liquid Reactions." Organic Process Research & Development, vol. 6, no. 3, 2002, pp. 333-341, [Link].

-

Qiao, Xuanxuan, et al. "Supramolecular Thermotropic Ionic Liquid Crystals Formed via Self-Assembled Zwitterionic Ionic Liquids." Langmuir, vol. 35, no. 5, 2019, pp. 1598-1605, [Link].

-

ResearchGate. "Surface pressure-area isotherms of AmB monolayers extended on Tris buffer 5 mM, pH = 7.4." ResearchGate, [Link].

-

Boon, E. M., et al. "Electrochemistry Using Self-Assembled DNA Monolayers on Highly Oriented Pyrolytic Graphite." Langmuir, vol. 22, no. 18, 2006, pp. 7743-7747, [Link].

-

Karamyshev, A. V., et al. "Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology." Molecules, vol. 28, no. 21, 2023, p. 7358, [Link].

-

Takahashi, H., et al. "Investigation of interfacial behavior of glycyrrhizin with a lipid raft model via a Langmuir monolayer study." PLoS One, vol. 14, no. 10, 2019, p. e0223322, [Link].

-

Hersmis, M. C., et al. "3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis." Organic Process Research & Development, vol. 5, no. 1, 2001, pp. 54-60, [Link].

-

Majumdar, S., et al. "Langmuir Monolayer Flow across Hydrophobic Surfaces. 3. Influence of Acyl Chain Structure on Supported Bilayer Formation Rates." Langmuir, vol. 17, no. 20, 2001, pp. 6245-6253, [Link].

-

Ruben, M., et al. "2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and Guest-Host Architectures." Journal of the American Chemical Society, vol. 128, no. 49, 2006, pp. 15726-15735, [Link].

-

Ghule, K., et al. "Benzoic acid derivatives under pressure: a Raman spectroscopic overview." Bulletin of Materials Science, vol. 42, no. 1, 2019, p. 28, [Link].

-

Li, G., et al. "(a) AFM image of G1S self-assembled on HOPG. The inset shows aF ourier..." ResearchGate, [Link].

-

Varela, C., et al. "Langmuir monolayer studies of non-ionic surfactants and DOTMA for the design of ophthalmic niosomes." International Journal of Pharmaceutics, vol. 637, 2023, p. 122883, [Link].

-

Li, Y., et al. "Self-assembled PCBM bilayers on graphene and HOPG examined by AFM and STM." Nanotechnology, vol. 29, no. 18, 2018, p. 185602, [Link].

-

Singh, S., et al. "First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications." Journal of Molecular Structure, vol. 1276, 2023, p. 134762, [Link].

-

Singh, M., et al. "Scalable post-treatment for improved self-assembled monolayer coverage in perovskite solar cells." Sustainable Energy & Fuels, vol. 7, no. 18, 2023, pp. 4536-4545, [Link].

-

Biolin Scientific. "What is surface pressure - area isotherm?" Biolin Scientific, 13 Sept. 2022, [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. fkf.mpg.de [fkf.mpg.de]

- 3. Langmuir monolayer studies of non-ionic surfactants and DOTMA for the design of ophthalmic niosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Supramolecular nanostructures of 1,3,5-benzene-tricarboxylic acid at electrified Au(111)/0.05 M H2SO4 interfaces: an in situ scanning tunneling microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrochemistry Using Self-Assembled DNA Monolayers on Highly Oriented Pyrolytic Graphite [authors.library.caltech.edu]

Foreword: Beyond Rods and Discs—The Unique Mesomorphism of Benzoic Acids

An In-Depth Technical Guide to the Liquid Crystalline Behavior of Substituted Benzoic Acids

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the vast landscape of liquid crystal (LC) research, materials are often categorized by their molecular geometry—calamitic (rod-like) or discotic (disc-like).[1] Benzoic acid derivatives, however, occupy a unique and compelling niche. Their propensity for self-assembly via hydrogen bonding allows them to form supramolecular structures that exhibit rich and often complex mesomorphic behavior.[2] A single benzoic acid molecule may not be sufficiently anisotropic to induce a liquid crystalline phase, but through dimerization, it adopts an elongated, rod-like geometry that serves as the fundamental building block for mesophase formation.[3][4] This guide delves into the core principles governing the liquid crystalline behavior of substituted benzoic acids, with a particular focus on extending these concepts to understand the potential of tris-substituted systems. We will explore the causal relationships between molecular structure, synthesis strategies, and the resulting material properties, providing a framework for the rational design of novel functional materials.

The Cornerstone of Mesomorphism: Supramolecular Dimerization